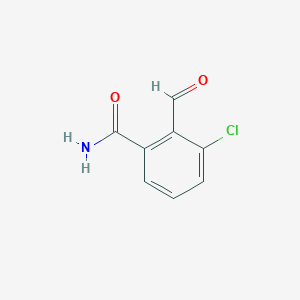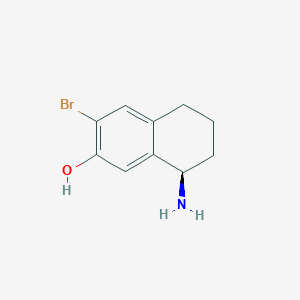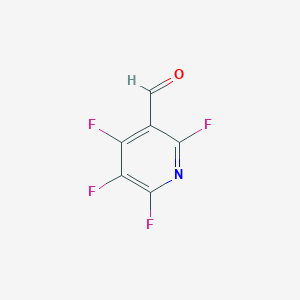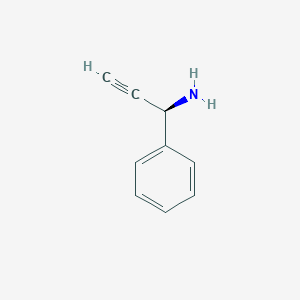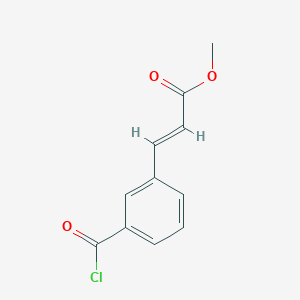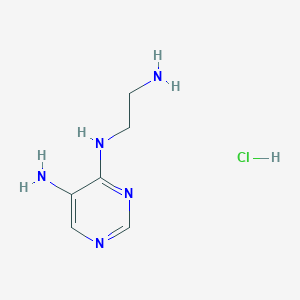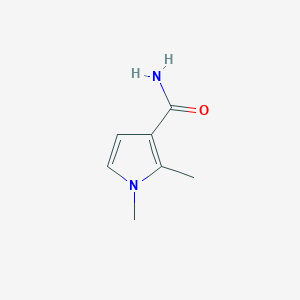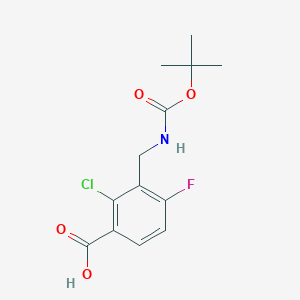
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a chlorinated and fluorinated benzene ring, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid typically involves multiple steps. One common approach is to start with a suitable benzene derivative and introduce the Boc-protected amine group through a series of reactions. The chlorination and fluorination of the benzene ring can be achieved using appropriate halogenating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other higher oxidation state compounds.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amine group but differ in the rest of the molecular structure.
Boc-Dap-OH: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is unique due to the combination of its Boc-protected amine group, chlorinated and fluorinated benzene ring, and carboxylic acid functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C13H15ClFNO4 |
|---|---|
Molekulargewicht |
303.71 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15ClFNO4/c1-13(2,3)20-12(19)16-6-8-9(15)5-4-7(10(8)14)11(17)18/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
XAWWFKHPLKJQQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
